molecular formula C9H11NO2S B1182665 N-[3-(methylsulfinyl)phenyl]acetamide

N-[3-(methylsulfinyl)phenyl]acetamide

Cat. No.: B1182665
M. Wt: 197.252
InChI Key: REYFSRYPNCXDNL-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfinyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted with a methylsulfinyl (-SOCH₃) group at the 3-position. This compound is notably incorporated into trametinib dimethyl sulfoxide, a kinase inhibitor used in cancer therapy, as part of its solvated structure . The methylsulfinyl group contributes to the molecule’s polarity and hydrogen-bonding capacity, influencing its pharmacokinetic properties. Acetamide derivatives are widely explored in medicinal chemistry due to their versatility in drug design, serving as precursors for heterocycles or bioactive molecules targeting enzymes, receptors, and ion channels .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.252

IUPAC Name

N-(3-methylsulfinylphenyl)acetamide

InChI

InChI=1S/C9H11NO2S/c1-7(11)10-8-4-3-5-9(6-8)13(2)12/h3-6H,1-2H3,(H,10,11)

InChI Key

REYFSRYPNCXDNL-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

The table below summarizes key structural and physicochemical properties of N-[3-(methylsulfinyl)phenyl]acetamide and related acetamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Physical/Spectral Data Biological Activity/Application Reference
This compound 3-(Methylsulfinyl)phenyl 214.27 (calculated) Part of trametinib (HRMS: m/z 615.39)* Kinase inhibitor (anticancer)
(S)-N-(4-Sulfamoylphenyl)acetamide 4-Sulfamoylphenyl, tetrahydrofuran ring 299.34 m.p. 174–176°C; EI-MS: m/z 299.34 [M+H]⁺ Intermediate for heterocyclic synthesis
N-(3-Nitrophenyl)acetamide 3-Nitrophenyl 194.18 Temperature-dependent solubility Not reported
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Chloro-4-hydroxyphenyl 199.62 ESI-MS, NMR confirmed Photolysis product of paracetamol
2-[(5-Methoxybenzimidazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide Trifluoromethyl, benzimidazole-thioether 405.39 Not reported
N-(4-Hydroxyphenethyl)acetamide 4-Hydroxyphenethyl 194.23 Cytotoxicity: 38.3% mortality (0.1 mg/mL) Lab research (cell toxicity studies)

*Trametinib’s molecular weight includes a DMSO solvate (693.53 g/mol) .

Key Observations:
  • Substituent Electronic Effects: Methylsulfinyl (-SOCH₃): Enhances polarity and hydrogen-bond acceptor capacity compared to sulfonyl (-SO₂) or sulfanyl (-S-) groups. This may improve solubility and target binding in kinase inhibitors . Nitro (-NO₂): Strong electron-withdrawing effect, increasing acetamide’s acidity and altering metabolic stability .
  • Heterocyclic Modifications : Compounds like the benzimidazole-thioether derivative () introduce rigid aromatic systems, which may improve target selectivity but complicate synthesis .

Spectral Characterization

  • 1H-NMR : The methylsulfinyl group in the target compound would likely exhibit a singlet for the -SOCH₃ protons (δ ~2.5–3.0). In contrast, nitro-substituted analogs show downfield shifts for aromatic protons due to electron withdrawal .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical for confirming molecular weights. For example, compound 18 () showed [M+H]⁺ at m/z 432.09694, while trametinib’s parent ion is m/z 615.39 .

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